6-(Tributylstannyl)imidazo[1,2-a]pyridine
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Overview
Description
6-(Tributylstannyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C19H32N2Sn. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tributylstannyl)imidazo[1,2-a]pyridine typically involves the stannylation of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Tributylstannyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the tributylstannyl group is replaced by the incoming electrophile, resulting in various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-(Tributylstannyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(Tributylstannyl)imidazo[1,2-a]pyridine involves its ability to undergo various chemical reactions, which allows it to serve as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives formed from this compound. For example, some derivatives may interact with biological targets such as enzymes or receptors, leading to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for 6-(Tributylstannyl)imidazo[1,2-a]pyridine.
2,7-Dimethylimidazo[1,2-a]pyridine: A derivative with notable anti-tuberculosis activity.
Zolpidem: A commercially available drug with a similar imidazo[1,2-a]pyridine core, used as a sedative.
Uniqueness
This compound is unique due to its tributylstannyl group, which allows it to participate in specific chemical reactions such as Stille coupling. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
tributyl(imidazo[1,2-a]pyridin-6-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N2.3C4H9.Sn/c1-2-5-9-6-4-8-7(9)3-1;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDMTSPJQRWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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